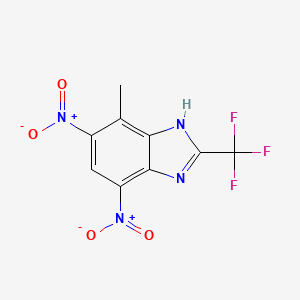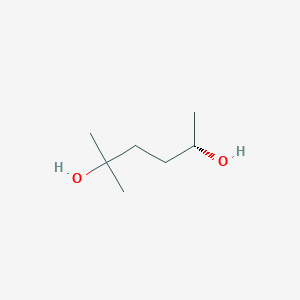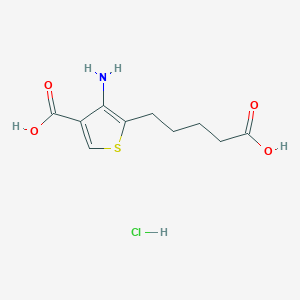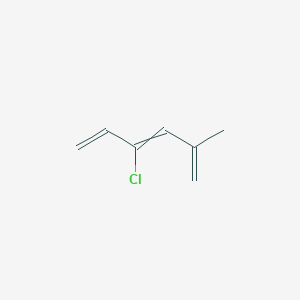![molecular formula C23H18 B14616779 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene CAS No. 60997-99-1](/img/structure/B14616779.png)
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes a phenyl group substituted at the 9-position of the anthracene core.
Vorbereitungsmethoden
The synthesis of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be achieved through various synthetic routes. One common method involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are typically carried out under specific conditions to ensure high yields and purity . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents. Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while substitution reactions may result in halogenated anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a fluorescent probe for imaging and detection purposes . In medicine, anthracene derivatives have been explored for their potential use in photodynamic therapy. In industry, 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is used in the development of OLEDs and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes . The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species that target cancer cells .
Vergleich Mit ähnlichen Verbindungen
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds share similar photophysical properties but differ in their specific substituents and resulting applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its optical properties and makes it suitable for certain applications .
Eigenschaften
CAS-Nummer |
60997-99-1 |
|---|---|
Molekularformel |
C23H18 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
9-(2-prop-1-en-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H18/c1-16(2)19-11-7-8-14-22(19)23-20-12-5-3-9-17(20)15-18-10-4-6-13-21(18)23/h3-15H,1H2,2H3 |
InChI-Schlüssel |
DFOXPCYWHBCFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


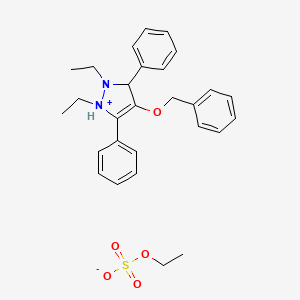
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
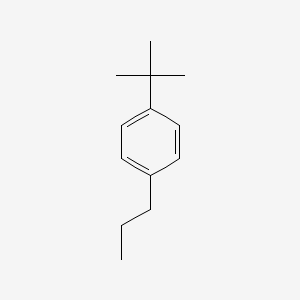
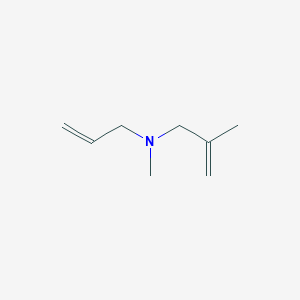
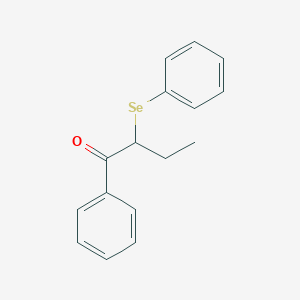

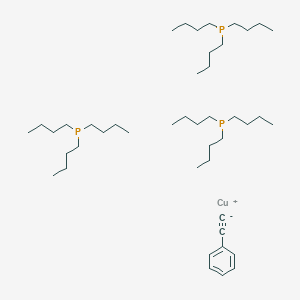

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
